(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid
Description
Properties
IUPAC Name |
(E)-3-[3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IN2O3/c1-10-16(17)11(2)19(18-10)9-13-8-12(5-7-15(20)21)4-6-14(13)22-3/h4-8H,9H2,1-3H3,(H,20,21)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWQFTPGGNJHBI-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=CC(=O)O)OC)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid” are currently unknown. The compound contains a pyrazole ring, which is a common motif in many biologically active compounds. .
Mode of Action
The presence of the pyrazole ring and the iodo group suggests that it may interact with its targets through a variety of non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking.
Biochemical Pathways
Pyrazole derivatives have been found to be involved in a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial activities
Pharmacokinetics
The presence of the iodo group may influence its pharmacokinetic properties, as iodine is a heavy atom that can affect the lipophilicity and metabolic stability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with pyrazole derivatives, it is possible that this compound could have multiple effects at the cellular level.
Biological Activity
The compound (2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid, identified by its CAS number 1173463-34-7, has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H17IN2O3
- Molecular Weight : 412.22 g/mol
- Structure : The compound features a pyrazole ring substituted with iodine and methyl groups, linked to a methoxyphenyl moiety, which contributes to its unique biological activity.
Biological Activities
The biological activities of this compound have been studied in various contexts:
1. Antioxidant Activity
Research indicates that compounds with methoxy and pyrazole functionalities exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
2. Hepatoprotective Effects
Studies have shown that similar compounds in the phenylpropenoic acid family demonstrate hepatoprotective effects. For instance, methoxylated derivatives have been proven to enhance liver enzyme activity positively and reduce markers of liver damage in animal models .
| Activity Type | Model Organism | Active Dose | Mechanism of Action |
|---|---|---|---|
| Hepatoprotective | Rats | 20 mg/kg b.w. | Reduced ALT, AST levels |
| Antioxidant | Mice | 5–20 mg/kg b.w. | Increased SOD, CAT activity |
3. Neuroprotective Properties
The neuroprotective potential of related compounds has been documented, suggesting that they may enhance cognitive functions and protect against neurodegenerative conditions. The presence of methoxy groups appears crucial for these effects .
4. Antidiabetic Activity
Preliminary studies indicate that the compound may exhibit antidiabetic effects by enhancing insulin secretion in pancreatic cells. This action is likely mediated through the modulation of glucose metabolism pathways .
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Enzyme Modulation : It has been observed that similar compounds can influence the activity of liver enzymes such as ALT and AST, which are critical indicators of liver health.
- Cell Signaling Pathways : Interaction with specific receptors involved in insulin signaling may explain its potential antidiabetic effects.
Case Studies
A variety of studies have explored the effects of compounds similar to this compound:
- In Vivo Studies : Animal models have shown significant reductions in liver enzyme levels following treatment with methoxylated derivatives, indicating protective effects against hepatotoxic agents .
- Cognitive Function Tests : In rodent models, administration of related compounds resulted in improved performance on memory tests, suggesting potential applications in treating cognitive decline .
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential as a pharmaceutical agent. Research has focused on:
- Anticancer Activity : Studies have shown that derivatives of pyrazole can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the acrylic acid moiety may enhance bioavailability and efficacy .
- Anti-inflammatory Properties : Compounds similar to this have been investigated for their ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
Agricultural Chemistry
The compound could serve as a precursor for developing agrochemicals:
- Pesticide Development : The iodo-substituted pyrazole structure is known for its biological activity against pests and pathogens. This compound may be explored as a lead structure for novel pesticides that target specific agricultural pests while minimizing environmental impact .
Material Science
Due to its unique chemical properties, it may have applications in material science:
- Polymer Chemistry : The acrylic acid component allows for polymerization, which can be utilized in creating new materials with specific mechanical and thermal properties. Research is ongoing into using such compounds in coatings and adhesives .
Case Studies
Several studies have documented the applications and effects of similar compounds:
Comparison with Similar Compounds
Halogen Substitution
- Iodine vs. However, synthetic challenges (e.g., handling radioactive iodine for imaging) may limit applications relative to brominated analogs like those in .
Pyrazole Substituents
- 3,5-Dimethyl Groups : These groups improve metabolic stability by blocking cytochrome P450 oxidation sites, a feature absent in unsubstituted pyrazole derivatives.
Acrylic Acid vs. Acrylamide
- The acrylic acid group in the target compound offers hydrogen-bonding capability and pH-dependent solubility, contrasting with acrylamide derivatives (e.g., compound 3e in ), which exhibit higher stability but reduced acidity .
Limitations of Available Evidence:
- For instance, describes an acrylamide derivative (3e) synthesized via methods that may parallel the target compound’s preparation, but structural disparities preclude direct comparisons .
Q & A
Q. What are the typical synthetic routes for synthesizing (2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid?
- Methodological Answer : Synthesis involves three key steps:
- Pyrazole Core Formation : Cyclocondensation of hydrazine with a 1,3-diketone precursor (e.g., acetylacetone derivatives) to form the 3,5-dimethylpyrazole ring, followed by iodination at the 4-position using iodine and an oxidizing agent (e.g., HIO₃) .
- Methylene Linkage Introduction : Alkylation of the pyrazole nitrogen with a bromomethyl-4-methoxyphenyl intermediate via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Acrylic Acid Installation : Acylation of the methoxyphenyl ring with acryloyl chloride (prepared from acrylic acid using chlorinating agents like SOCl₂), followed by hydrolysis to the carboxylic acid using aqueous NaOH .
Key Considerations: Stereoselective E-configuration is maintained via controlled reaction conditions (e.g., low temperature for acylation).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole substitution pattern) and E-configuration (J ≈ 16 Hz for trans-coupled acrylic protons) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (conjugated C=C) validate the acrylic acid moiety .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic pattern (iodine contributes a distinct M+2 peak) .
Q. How can researchers assess the compound’s purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities. Use a C18 column and acetonitrile/water mobile phase .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition temperature >200°C suggests suitability for high-temperature reactions) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : If crystallization fails due to bulky substituents, co-crystallize with a small-molecule coformer (e.g., nicotinamide) to improve lattice packing .
- DFT Calculations : Compare experimental NMR/IR data with computational models (e.g., Gaussian 09) to validate geometry and electronic structure .
Q. What strategies address discrepancies in reported biological activities of pyrazole-acrylic acid derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace iodine with bromine or methyl groups) and test against control compounds .
- Targeted Assays : Use enzyme-specific inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms, reducing off-target noise .
Q. How can the compound’s supramolecular interactions be exploited for material science applications?
- Methodological Answer :
- Cocrystal Engineering : Leverage hydrogen bonding between the acrylic acid group and coformers (e.g., pyridine derivatives) to design functional materials .
- Surface Modification : Functionalize nanoparticles via the carboxylic acid group (e.g., AuNP conjugation) for catalytic or drug-delivery applications .
Data Analysis & Mechanistic Questions
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., acrylic acid carbonyl) prone to nucleophilic attack .
- Transition State Modeling : Use QM/MM simulations (e.g., in Schrödinger Suite) to model reaction pathways for esterification or amidation .
Q. How can researchers optimize synthetic yield when introducing the iodo substituent?
- Methodological Answer :
- Iodination Efficiency : Compare electrophilic (I₂/HIO₃) vs. radical (NIS/AIBN) iodination. Radical methods often improve regioselectivity for pyrazole systems .
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to remove unreacted iodine .
Biological Research Questions
Q. What in vitro assays are suitable for evaluating anticancer potential?
- Methodological Answer :
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include a non-iodinated analog to assess iodine’s role .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death .
Q. How does the methoxyphenyl group influence bioavailability?
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
